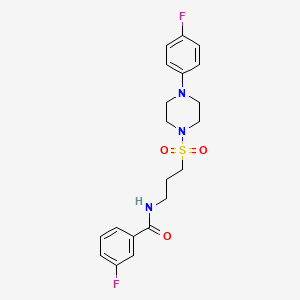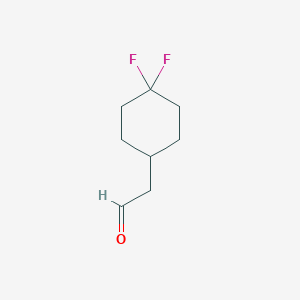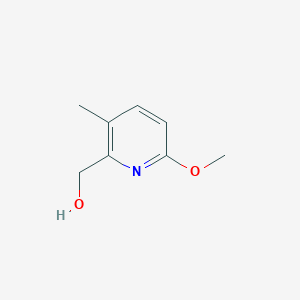
(6-Methoxy-3-methylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-3-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, featuring a methoxy group at the 6-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position.
Mechanism of Action
Mode of Action
It is known that methoxy and methyl groups in a pyridine ring can have various effects on biological systems .
Biochemical Pathways
Pyridine derivatives have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (6-Methoxy-3-methylpyridin-2-yl)methanol are not well studied. As a small molecule, it is expected to have good absorption and distribution properties. The methoxy and methyl groups may influence its metabolism and excretion .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of this compound may also be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.
Grignard Reaction: The 2-chloro-6-methoxypyridine undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-3-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (6-Methoxy-3-methylpyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methoxy-3-methylpyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-2-methylpyridin-3-yl)methanol: Similar structure but with the methyl group at the 2-position.
(6-Methylpyridin-3-yl)methanol: Lacks the methoxy group.
6-Methyl-2-pyridinemethanol: Similar but with the hydroxymethyl group at the 2-position.
Uniqueness
(6-Methoxy-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups at specific positions on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
(6-methoxy-3-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNTOOBEYKLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
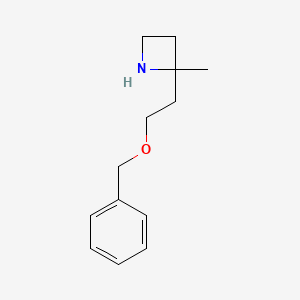
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2920128.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)
![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)
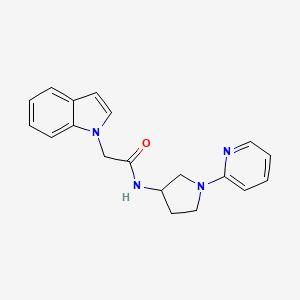
![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
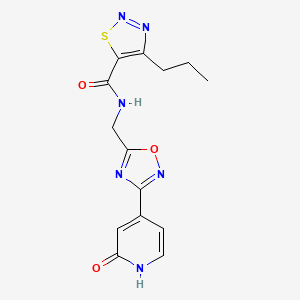
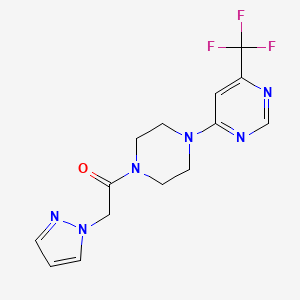
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
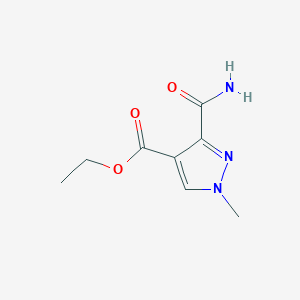
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)

